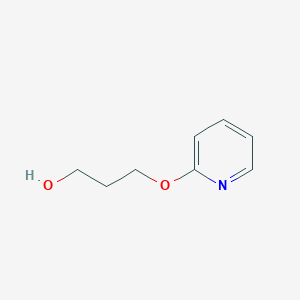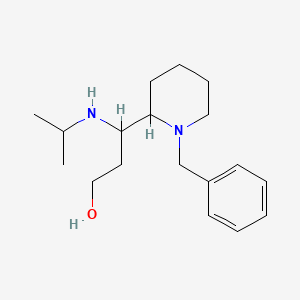
1-Propanol, 3-(2-pyridinyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-(2-pyridinyloxy)- can be achieved through various methods. One common approach involves the reaction of 2-pyridinol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Propanol, 3-(2-pyridinyloxy)- often involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 3-(2-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkyl halides and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Propanol, 3-(2-pyridinyloxy)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential therapeutic effects in cardiovascular diseases.
Medicine: Explored for its use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-(2-pyridinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Propanol, 3-(2-pyridinyloxy)- can be compared with other similar compounds, such as:
1-Propanol, 2-(2-pyridinyloxy)-: Similar structure but different position of the pyridinyloxy group.
1-Propanol, 3-(4-pyridinyloxy)-: Similar structure but different position of the pyridinyloxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the positional differences of the functional groups.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-pyridin-2-yloxypropan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-6-3-7-11-8-4-1-2-5-9-8/h1-2,4-5,10H,3,6-7H2 |
Clave InChI |
IQGXMKHJZPWMAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)


![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)


![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)


![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)


